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Compound of Interest

Compound Name: w-Conotoxin M VIIA

Cat. No.: B15616439 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ω-Conotoxin MVIIA is a 25-amino acid polypeptide originally isolated from the venom of the

marine cone snail Conus magus.[1] It is a highly selective and potent blocker of N-type

(CaV2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and

neurotransmitter release.[1][2] This selectivity makes ω-Conotoxin MVIIA an invaluable

pharmacological tool for investigating the specific roles of N-type calcium channels in various

physiological and pathological processes. In calcium imaging studies, ω-Conotoxin MVIIA is

utilized to dissect the contribution of N-type channel-mediated calcium influx to overall

intracellular calcium dynamics.

Mechanism of Action
ω-Conotoxin MVIIA physically occludes the pore of the N-type voltage-gated calcium channel,

thereby preventing the influx of calcium ions into the cell upon membrane depolarization.[1]

This blockade is highly specific and can be poorly reversible, leading to long-term inhibition of

channel function.[1] The binding of the toxin is to the outer vestibule of the channel pore.[2] The

interaction between ω-Conotoxin MVIIA and the N-type channel can be influenced by the

gating state of the channel, with some evidence suggesting a preferential interaction with the

inactivated state.[3]
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Calcium imaging techniques, often employing fluorescent indicators like Fura-2 AM or Fluo-4

AM, allow for the real-time visualization of changes in intracellular calcium concentrations.[4][5]

By applying ω-Conotoxin MVIIA, researchers can specifically inhibit calcium entry through N-

type channels and observe the resulting effect on calcium transients. This approach is

instrumental in:

Identifying the contribution of N-type channels to global and localized calcium signals.

Investigating the role of N-type channels in neurotransmitter release at presynaptic

terminals.[6]

Studying the involvement of N-type channel-mediated calcium influx in neuronal

excitotoxicity and cell death pathways.[7][8]

Screening for and characterizing novel N-type calcium channel modulators.

Quantitative Data
The following tables summarize the effective concentrations of ω-Conotoxin MVIIA used in

various experimental models.

Table 1: Inhibitory Concentrations (IC50) of ω-Conotoxin MVIIA on N-type Calcium Channels
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Cell/Tissue Type
Experimental
Model

IC50 Reference

Organotypic

hippocampal slices

Hypoxia-induced

neurodegeneration
50 nmol/L [7][8]

IMR-32 cells

Functional blockade of

neuronal N-type

channels

10 nmol/L [7]

Rat hippocampal

slices

Functional blockade of

neuronal N-type

channels

100 nmol/L [7]

Chick cortical

synaptosomes

Functional blockade of

neuronal N-type

channels

78 nmol/L [7]

HEK293T cells

expressing CaV2.2

Inhibition of Ba2+

currents
208 nmol/L [9]

Table 2: Working Concentrations of ω-Conotoxin MVIIA in Specific Applications

Application
Cell/Tissue
Type

Concentration Effect Reference

Neuroprotection

Organotypic

hippocampal

slices

300 nmol/L

Prevention of

hypoxia-induced

neuronal death

[7]

Inhibition of

EPSCs

Rat spinal cord

slices
1 µmol/L

Decreased

amplitudes of

monosynaptic

Aδ- and C-fiber-

evoked EPSCs

[10]
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Protocol 1: Calcium Imaging in Cultured Neurons using
Fura-2 AM and ω-Conotoxin MVIIA
This protocol provides a general framework for assessing the effect of ω-Conotoxin MVIIA on

intracellular calcium levels in cultured neurons.

1. Materials:

Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y) plated on glass coverslips.

Fura-2 AM (acetoxymethyl ester form).[4]

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

ω-Conotoxin MVIIA stock solution (e.g., 1 mM in water, stored at -20°C).[11]

Depolarization stimulus (e.g., high potassium solution, electrical field stimulation).

2. Cell Preparation and Dye Loading:

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM) in HBSS. The addition of

a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization.

Aspirate the culture medium from the cells and wash gently with HBSS.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

After incubation, wash the cells with HBSS to remove excess dye and allow for de-

esterification of the Fura-2 AM within the cells for at least 30 minutes.

3. Application of ω-Conotoxin MVIIA:

Prepare the desired working concentration of ω-Conotoxin MVIIA by diluting the stock

solution in HBSS. It is advisable to include a carrier protein like 0.1 mg/ml cytochrome c or

bovine serum albumin (BSA) to prevent non-specific binding of the toxin.[11]
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Incubate the dye-loaded cells with the ω-Conotoxin MVIIA solution for a predetermined time

(e.g., 10-30 minutes) prior to stimulation. A control group should be incubated with vehicle

solution.

4. Calcium Imaging:

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope

equipped for ratiometric imaging.

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at

~510 nm.[12]

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

Apply a depolarizing stimulus to elicit calcium influx.

Continuously record the fluorescence ratio to measure the change in intracellular calcium

concentration.

Compare the amplitude and kinetics of the calcium transients in control versus ω-Conotoxin

MVIIA-treated cells to determine the contribution of N-type calcium channels.

Protocol 2: Investigating Neuroprotection in
Organotypic Hippocampal Slices
This protocol is adapted from studies examining the neuroprotective effects of ω-Conotoxin

MVIIA.[7][8]

1. Preparation of Organotypic Hippocampal Slices:

Prepare organotypic hippocampal slice cultures from 10-day-old rat pups.

Maintain the slices in vitro for approximately 14 days to allow for maturation.

2. Induction of Hypoxia and Toxin Application:

Induce hypoxia by exposing the slice cultures to an oxygen-deprived atmosphere (e.g., 3

hours of anoxia).
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For pre-treatment, incubate the slices with ω-Conotoxin MVIIA (e.g., 300 nmol/L) before the

hypoxic insult.

For post-treatment, add ω-Conotoxin MVIIA (e.g., in a dose-response range from 0 to 300

nmol/L) to the culture medium immediately after the hypoxic episode.

3. Assessment of Neuronal Damage (Calcium Imaging Related):

Neuronal damage can be quantified 24 hours later using a fluorescent indicator of cell death,

such as propidium iodide (PI).

While the primary endpoint here is cell death, calcium imaging can be integrated into this

model at earlier time points to directly measure the effect of ω-Conotoxin MVIIA on calcium

overload during and after the hypoxic insult. For this, slices would need to be loaded with a

calcium indicator dye as described in Protocol 1, and imaged during the experiment.
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Caption: Signaling pathway showing ω-Conotoxin MVIIA blocking N-type calcium channels.
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Caption: Experimental workflow for a calcium imaging study using ω-Conotoxin MVIIA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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